Methyl 15-hydroxy-7-oxodehydroabietate

Descripción general

Descripción

Methyl 15-hydroxy-7-oxodehydroabietate is a natural product derived from the pine cone of Pinus yunnanensis . This compound belongs to the class of diterpenoids and has a molecular formula of C21H28O4 with a molecular weight of 344.44 g/mol . It is known for its various biological activities and has been cited in numerous scientific studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 15-hydroxy-7-oxodehydroabietate can be synthesized through several chemical reactions involving the precursor compounds found in pine cones. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from natural sources, followed by purification processes such as chromatography. The compound is then crystallized to achieve high purity levels suitable for research and industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 15-hydroxy-7-oxodehydroabietate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxides, while reduction can produce different reduced forms of the compound .

Aplicaciones Científicas De Investigación

Allelopathic Properties

One of the prominent applications of methyl 15-hydroxy-7-oxodehydroabietate is its role as an allelopathic agent . Allelopathy refers to the chemical interactions between plants that can inhibit or promote growth. Research indicates that this compound, along with others found in pine ecosystems, contributes to the formation of sparse understory vegetation by suppressing the growth of competing plant species.

Key Findings:

- Bioactivity : this compound has been identified as one of the most active allelochemicals in pine soil, potentially affecting plant community dynamics by inhibiting undergrowth species .

- Mechanism : The compound's phytotoxicity is likely due to its release into the soil during the decomposition of plant litter, acting as a growth inhibitor for various plant species .

Medicinal Chemistry

In the field of medicinal chemistry, this compound has shown potential therapeutic applications, particularly against viral infections.

Case Study:

- A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on Epstein-Barr virus (EBV) activation. This suggests potential use in antiviral drug development .

Analytical Chemistry

This compound serves as a reference standard in analytical chemistry, particularly for studying diterpenoids.

Applications:

- It is utilized in various chromatographic techniques to identify and quantify similar compounds in natural products .

- Advanced analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) have been employed to characterize this compound and its derivatives .

Chemical Characterization

The chemical characterization of this compound has been performed using various sophisticated techniques:

Mecanismo De Acción

The mechanism of action of Methyl 15-hydroxy-7-oxodehydroabietate involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to modulate various signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in inflammatory and oxidative stress responses .

Comparación Con Compuestos Similares

Methyl 15-hydroxy-7-oxodehydroabietate is unique among diterpenoids due to its specific chemical structure and biological activities. Similar compounds include:

Methyl 7-keto-15-hydroxydehydroabietate: Another diterpenoid with similar chemical properties but different biological activities.

15-Hydroxy-7-oxodehydroabietinsaeure-methylester: A compound with a similar structure but distinct functional groups.

These compounds share some chemical similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .

Actividad Biológica

Methyl 15-hydroxy-7-oxodehydroabietate is a diterpenoid compound derived from the resin acids of various coniferous plants, particularly from species like Torreya grandis. This compound has gained attention due to its potential biological activities, including antibacterial and anti-inflammatory properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

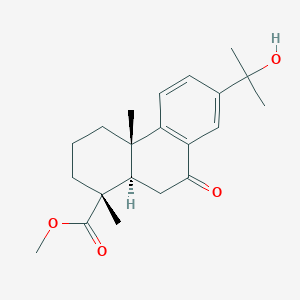

This compound is characterized by its unique abietane-type structure, which is common among diterpenoids. The presence of hydroxyl and carbonyl groups contributes to its reactivity and biological interactions. Its structural formula can be represented as follows:

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study on various diterpenoids isolated from Torreya grandis demonstrated that while some compounds showed no antibacterial activity, others, including this compound, were effective against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) for effective compounds was reported at 100 μM, comparable to established antibiotics like rifampicin .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated in vitro using LPS-stimulated BV-2 microglial cells. The results indicated that this compound significantly inhibited nitric oxide (NO) production, a marker of inflammation. The IC50 values for related compounds ranged from 38.4 to 67.9 μM, suggesting that this compound may also possess similar anti-inflammatory effects .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

- Study on Antibacterial Efficacy :

- Anti-inflammatory Effects :

Data Summary

The following table summarizes key findings regarding the biological activities of this compound and related compounds:

| Compound | Biological Activity | IC50 (μM) | MIC (μM) |

|---|---|---|---|

| This compound | Anti-inflammatory (NO production) | ~38.4 - 67.9 | 100 |

| Methyl 12-hydroxy-7-oxodehydroabietate | Anti-inflammatory | ~41.9 | Not tested |

| Methyl dehydroabietic acid | Antibacterial (MRSA) | Not tested | ~100 |

Propiedades

IUPAC Name |

methyl (1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-19(2,24)13-7-8-15-14(11-13)16(22)12-17-20(15,3)9-6-10-21(17,4)18(23)25-5/h7-8,11,17,24H,6,9-10,12H2,1-5H3/t17-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWVMAMFNRSDED-DUXKGJEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@@]([C@@H]1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60188-95-6 | |

| Record name | Methyl 15-hydroxy-7-oxodehydroabietate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060188956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 15-HYDROXY-7-OXODEHYDROABIETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8685KPY2HH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Methyl 15-hydroxy-7-oxodehydroabietate in the context of pine forest ecology?

A1: this compound is a bioactive compound found in the soil of pine forests. It is considered one of the most active compounds contributing to the allelopathic effects observed in these ecosystems []. Allelopathy refers to the chemical inhibition of one plant species by another, and in this case, this compound, along with other compounds, is believed to be released by pine trees and their decomposing litter, suppressing the growth of understory vegetation []. This contributes to the characteristic sparse undergrowth often observed in pine forests.

Q2: How does the origin of this compound relate to its potential allelopathic role?

A2: this compound is thought to be formed through the degradation of resin acids, which are abundant in pine trees []. These resin acids are released into the environment through various processes, including litter decomposition. As these compounds break down in the soil, they give rise to this compound and other related compounds, which then interact with surrounding plants, potentially inhibiting their growth and contributing to the allelopathic effect [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.